REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.C([NH2:16])CCC>ClCCl>[C:1]([O-:6])(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([NH2:16])=[O:5].[NH4+:16] |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
12.345 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
to stir in an ice bath for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
to rise above 15° C. during the addition
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
CUSTOM
|
Details
|
After a short time, a white precipitate formed
|
Type
|
DISSOLUTION
|
Details
|
the precipitate redissolved
|
Type
|
CUSTOM
|
Details
|
a solution again formed
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition the reaction
|
Type
|
CUSTOM
|
Details
|
A white precipitate again formed
|
Type
|
STIRRING
|
Details
|
to stir at 0° C. for 50 minutes and at room temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with a small amount of dichloromethane
|
Type
|
WASH
|
Details
|
Washing with hexanes
|
Type
|
CUSTOM
|
Details
|
drying in air
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)N)=CC=CC1)(=O)[O-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.86 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |